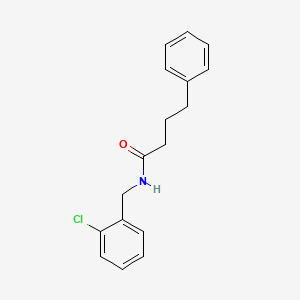
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetylphenyl (4-chloro-2-methylphenoxy)acetate, also known as cloquintocet-mexyl, is a chemical compound that belongs to the family of phenoxyacetates. It is a herbicide that is used to control the growth of weeds in agricultural fields. The chemical structure of cloquintocet-mexyl consists of a phenoxyacetate moiety that is attached to a 4-acetylphenyl group and a 4-chloro-2-methylphenoxy group.
Wirkmechanismus
Cloquintocet-mexyl works by inhibiting the biosynthesis of fatty acids in plants. It specifically targets the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By inhibiting ACC, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl prevents the formation of fatty acids, which are essential for the growth and development of plants. This leads to the death of the plant.
Biochemical and Physiological Effects:
Cloquintocet-mexyl has been found to have low toxicity to mammals and birds. It is rapidly metabolized and excreted from the body. However, it can have toxic effects on aquatic organisms such as fish and invertebrates. Cloquintocet-mexyl has also been found to have phytotoxic effects on some crops such as soybean and rice.
Vorteile Und Einschränkungen Für Laborexperimente
Cloquintocet-mexyl is a useful tool for studying the biosynthesis of fatty acids in plants. It can be used to investigate the role of ACC in fatty acid biosynthesis and the effects of ACC inhibition on plant growth and development. However, 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions for experiments. It also has phytotoxic effects on some crops, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl. One area of research is the development of new herbicides that target different enzymes involved in fatty acid biosynthesis. Another area of research is the investigation of the effects of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl on soil microorganisms and the soil ecosystem. Additionally, the use of 4-acetylphenyl (4-chloro-2-methylphenoxy)acetate-mexyl in combination with other herbicides for weed control in different crops can be explored.
Synthesemethoden
Cloquintocet-mexyl can be synthesized by a process called esterification. In this process, 4-acetylphenol is reacted with 4-chloro-2-methylphenoxyacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to a high temperature to promote the formation of the ester. The resulting product is then purified by various techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Cloquintocet-mexyl has been extensively studied for its herbicidal properties. It is used to control the growth of weeds such as annual grasses, broadleaf weeds, and sedges. It is also used in combination with other herbicides to increase their efficacy. Cloquintocet-mexyl has been found to be effective in controlling weeds in various crops such as wheat, barley, oats, and maize.
Eigenschaften
IUPAC Name |
(4-acetylphenyl) 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4/c1-11-9-14(18)5-8-16(11)21-10-17(20)22-15-6-3-13(4-7-15)12(2)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKIGCHOGNYJJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5845814.png)


![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5845823.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5845849.png)

![N~1~-(3-acetylphenyl)-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5845863.png)

![N'-[(5-bromo-2-furoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5845870.png)
![1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5845892.png)
